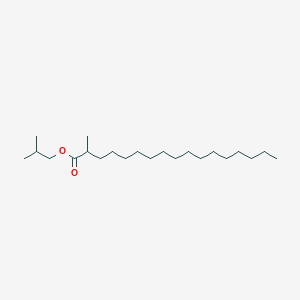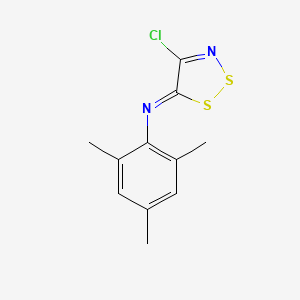
Benzenamine, N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2,4,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2,4,6-trimethyl- is a complex organic compound characterized by its unique structure, which includes a benzenamine core substituted with a dithiazolylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2,4,6-trimethyl- typically involves the reaction of 2,4,6-trimethylbenzenamine with a dithiazole derivative under specific conditions. The reaction is usually carried out in the presence of a chlorinating agent, such as thionyl chloride, to introduce the chloro group into the dithiazole ring. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2,4,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group in the dithiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted dithiazole derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2,4,6-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Benzenamine, N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2,4,6-trimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The dithiazole ring is believed to play a crucial role in its biological activity by binding to these targets and modulating their function. The exact pathways involved are still under investigation, but it is thought to interfere with cellular processes like DNA replication or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenamine, N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-ethoxy-
- Benzenamine, N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-fluoro-
Uniqueness
Compared to similar compounds, Benzenamine, N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2,4,6-trimethyl- is unique due to its specific substitution pattern on the benzenamine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
65342-94-1 |
|---|---|
Fórmula molecular |
C11H11ClN2S2 |
Peso molecular |
270.8 g/mol |
Nombre IUPAC |
4-chloro-N-(2,4,6-trimethylphenyl)dithiazol-5-imine |
InChI |
InChI=1S/C11H11ClN2S2/c1-6-4-7(2)9(8(3)5-6)13-11-10(12)14-16-15-11/h4-5H,1-3H3 |
Clave InChI |
RVNFNMCDAXUPQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)N=C2C(=NSS2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B14472191.png)
![Ethyl 7-[2-(hydroxymethyl)phenyl]heptanoate](/img/structure/B14472198.png)
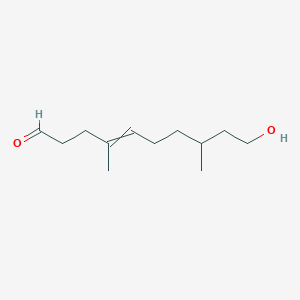

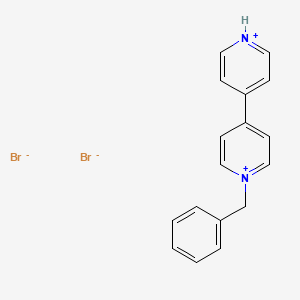

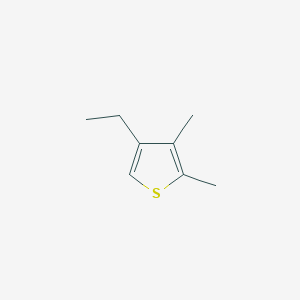
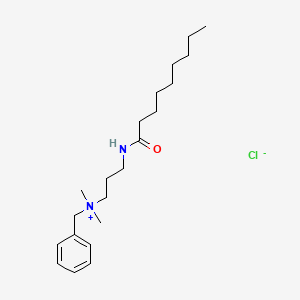




![Ethyl 7-azatetracyclo[4.1.0.0~2,4~.0~3,5~]heptane-7-carboxylate](/img/structure/B14472266.png)
